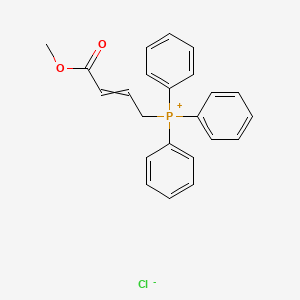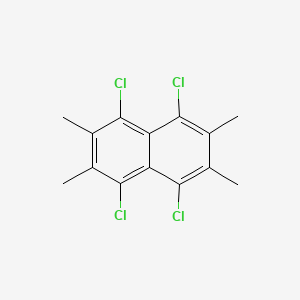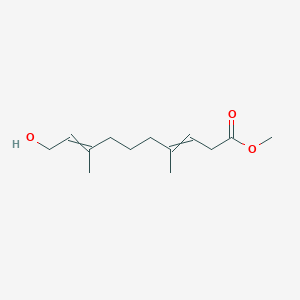
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid. This compound is characterized by its unique structure, which includes a hydroxyl group, two double bonds, and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 10-oxo-4,8-dimethyldeca-3,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate.
Applications De Recherche Scientifique
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects by binding to specific proteins or enzymes, altering their activity and leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-hydroxy-4,8-dimethyldecanoate: Similar structure but lacks the double bonds.
Methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate: Similar structure but with a chlorine substitution at the hydroxyl group.
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid: The parent acid of the ester.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups, along with the double bonds, makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
111351-07-6 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h7,9,14H,4-6,8,10H2,1-3H3 |
Clé InChI |
CJWOUYCGEGCXFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=O)OC)CCCC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


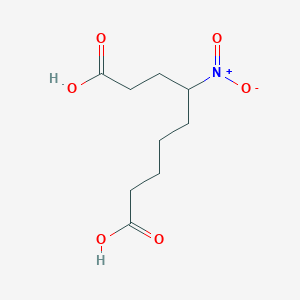
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
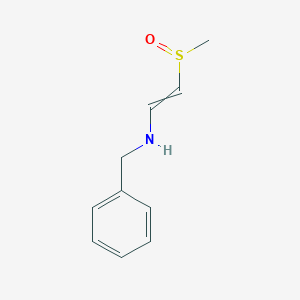
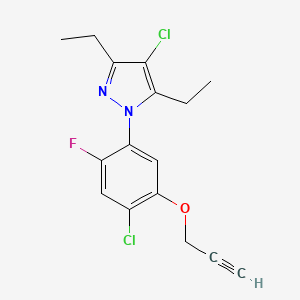

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

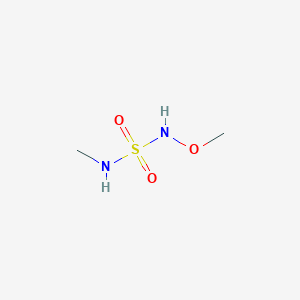
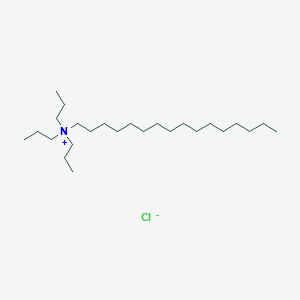
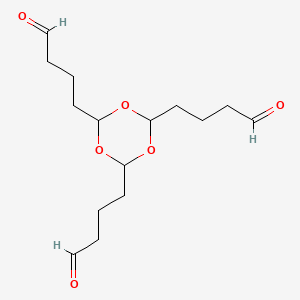
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
